Dexetimide

描述

A muscarinic antagonist that has been used to treat neuroleptic-induced parkinsonism. Benzetimide is the (-)-enantimorph of this compound.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Benzetimide (related).

属性

IUPAC Name |

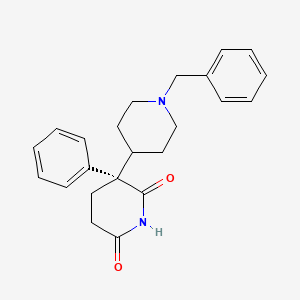

(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043218 | |

| Record name | Dexetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21888-98-2 | |

| Record name | Dexetimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21888-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexetimide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexetimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

299-301.5 | |

| Record name | Dexetimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Dexetimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to these receptors, thereby modulating downstream signaling pathways crucial in various physiological processes.[1] This document provides a comprehensive overview of the in vitro pharmacology of this compound, detailing its binding affinity, functional antagonism, and impact on intracellular signaling. Methodologies for key experimental assays are described to facilitate replication and further investigation.

Introduction

This compound is a centrally acting anticholinergic agent recognized for its high affinity for muscarinic acetylcholine receptors.[1] These G-protein coupled receptors (GPCRs) are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling mechanisms. This compound's ability to antagonize these receptors makes it a valuable tool in neuroscience research and a therapeutic agent for conditions characterized by cholinergic hyperactivity, such as Parkinson's disease and drug-induced extrapyramidal symptoms.[1] Understanding its precise in vitro mechanism of action is fundamental for the development of novel therapeutics with improved selectivity and efficacy.

Muscarinic Receptor Binding Profile

The affinity of this compound and its analogs for the five human muscarinic receptor subtypes (M1-M5) has been characterized through competitive radioligand binding assays. These studies are crucial for determining the selectivity profile of the compound.

Quantitative Binding Affinity Data

The binding affinity of a compound is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Data for this compound analogs, such as iodothis compound, provide insight into the binding characteristics of this class of compounds.

Table 1: Binding Affinity (Ki) of Iodothis compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (pM) | Selectivity Ratio vs. M1 |

|---|---|---|

| M1 | 337 | — |

| M2 | 1,358 | 4.0 |

| M3 | 5,694 | 16.9 |

| M4 | 645 | 1.9 |

| M5 | 1,332 | 4.0 |

(Data derived from studies on 127I-iodothis compound, a close analog of this compound)

These data indicate that iodothis compound displays a high affinity for the M1 receptor subtype, with modest selectivity over other mAChRs.

Functional Antagonism

Beyond receptor binding, it is critical to assess the functional consequences of this interaction. Functional assays determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from activation by an agonist). This compound is a well-established muscarinic antagonist.

Quantitative Functional Activity Data

Functional antagonism is often quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of an antagonist that produces 50% inhibition of the response induced by an agonist. GTPγ³⁵S binding assays are commonly used to measure the functional consequence of GPCR activation.

Table 2: Functional Antagonism (IC50) of Iodothis compound against Acetylcholine-Activated M1-M5 Receptors

| Receptor Subtype | Mean IC50 (nM) |

|---|---|

| M1 | 31 |

| M2 | >81 |

| M3 | >642 |

| M4 | >129 |

| M5 | >133 |

(Data derived from GTPγ³⁵S binding assays with 127I-iodothis compound)

The results confirm that iodothis compound acts as a potent antagonist, particularly at the M1 receptor, by inhibiting the functional response to acetylcholine.

Signaling Pathways

The M1, M3, and M5 muscarinic receptors primarily couple to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).

As a competitive antagonist, this compound blocks the binding of acetylcholine, thereby preventing the activation of this signaling cascade. This leads to an inhibition of the downstream increase in intracellular calcium.

Caption: this compound antagonism of the M1 receptor blocks Gq/11-mediated signaling.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro characterization of pharmacological compounds like this compound.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Protocol:

-

Membrane Preparation: Tissues or cells expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate the cell membranes. The final membrane pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Calcium Flux Assay

This cell-based assay measures the ability of an antagonist to block an agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i).

Protocol:

-

Cell Culture: Cells stably expressing the muscarinic receptor of interest are cultured in multi-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free Ca²⁺.

-

Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or a vehicle control.

-

Agonist Stimulation: An agonist (e.g., acetylcholine or carbachol) is added to the wells to stimulate the receptor and induce calcium release.

-

Signal Detection: The change in fluorescence intensity is measured in real-time using a fluorescent plate reader.

-

Data Analysis: The antagonist's effect is quantified by its ability to inhibit the agonist-induced fluorescence signal. An IC50 value is calculated from the concentration-response curve.

References

Dexetimide: A Technical Overview of its Pharmacodynamic and Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexetimide is a potent and long-acting anticholinergic agent, recognized for its efficacy in treating drug-induced extrapyramidal symptoms, particularly parkinsonism. [1]As the dextro-enantiomer of benzetimide, its pharmacological activity resides in its stereospecific interaction with muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth summary of the available pharmacodynamic and pharmacokinetic data on this compound, including detailed experimental methodologies and visual representations of its mechanism of action.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the antagonism of muscarinic acetylcholine receptors (mAChRs). This action helps to restore the balance between the dopaminergic and cholinergic systems in the brain, which is often disrupted by neuroleptic drugs that block dopamine (B1211576) receptors.

Receptor Binding Profile

| Receptor Subtype | Mean Kᵢ (pM) | Selectivity Ratio vs. M1 | Mean IC₅₀ (nM) | Selectivity Ratio vs. M1 |

| M1 | 337 | - | 31 | - |

| M2 | 1,358 | 4.0 | 643 | 20.7 |

| M3 | 5,694 | 16.9 | 157 | 5.1 |

| M4 | 645 | 1.9 | 82 | 2.6 |

| M5 | 1,332 | 4.0 | 566 | 18.3 |

| Data derived from in vitro competitive binding experiments with ¹²⁷I-iodothis compound.[2] |

Mechanism of Action & Signaling Pathways

This compound functions by blocking the action of acetylcholine at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological functions. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.

Gq/11-Mediated Signaling Pathway (M1, M3, M5 Receptors)

Antagonism of these receptors by this compound inhibits the downstream signaling cascade that leads to neuronal excitation.

Gi/o-Mediated Signaling Pathway (M2, M4 Receptors)

By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels, thereby modulating neuronal activity.

Pharmacokinetics

Comprehensive pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not extensively available in publicly accessible literature. The DrugBank database entry for this compound explicitly lists these parameters as "Not Available". This represents a significant gap in the complete characterization of the drug. Further research is required to determine key pharmacokinetic parameters such as oral bioavailability, plasma half-life, volume of distribution, and clearance.

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive Binding)

The following provides a generalized protocol for determining the binding affinity of a compound like this compound for muscarinic receptors.

Methodology Details:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells or other suitable cell lines overexpressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are commonly used.

-

Radioligand: A tritiated or iodinated muscarinic antagonist with high affinity, such as [³H]-N-methylscopolamine, is used at a concentration at or below its Kₔ.

-

Incubation: The reaction mixture, containing the cell membranes, radioligand, and varying concentrations of the unlabeled test compound (this compound), is incubated in a buffer solution at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation. [2]

Animal Model for Extrapyramidal Symptoms (Haloperidol-Induced Catalepsy)

A common preclinical model to evaluate the efficacy of drugs like this compound in treating extrapyramidal symptoms involves inducing catalepsy in rodents with a dopamine D2 receptor antagonist such as haloperidol (B65202).

Methodology Details:

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Catalepsy Induction: Haloperidol is administered intraperitoneally (i.p.) at a dose sufficient to induce a cataleptic state (e.g., 1 mg/kg).

-

Drug Administration: this compound or the vehicle is administered prior to the haloperidol injection, with the pretreatment time varying depending on the expected time to peak effect of this compound.

-

Catalepsy Assessment (Bar Test): At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), the rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface. The time until the rat removes both paws from the bar (descent latency) is recorded. A cut-off time is typically set (e.g., 180 seconds).

-

Data Analysis: The descent latencies are compared between the this compound-treated and vehicle-treated groups to determine if this compound significantly reduces the cataleptic effects of haloperidol.

Conclusion

This compound is a potent muscarinic antagonist with a clear mechanism of action related to the cholinergic system. Its efficacy in treating drug-induced extrapyramidal symptoms is well-established. However, a significant gap exists in the understanding of its pharmacokinetic properties. Further research into the absorption, distribution, metabolism, and excretion of this compound is warranted to provide a more complete profile of this clinically important medication. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research and a deeper understanding of this compound's pharmacological effects.

References

Inducing Parkinsonism in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigation into the use of dexetimide for inducing a Parkinsonism model in rodents has shown that this compound is, in fact, an anticholinergic agent used for the treatment of Parkinson's disease and its symptoms.[1][2][3] Its mechanism of action involves blocking muscarinic acetylcholine (B1216132) receptors in the brain to help restore the balance between dopamine (B1211576) and acetylcholine that is disrupted in Parkinson's disease.[1][3] Therefore, this guide will focus on the established and widely validated neurotoxin-based methods for inducing Parkinsonism in rodent models, which is the standard approach in preclinical research.

This technical guide provides an in-depth overview of the core methodologies used to create and evaluate rodent models of Parkinson's disease (PD), focusing on the most common neurotoxin-based approaches. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Overview of Neurotoxin-Based Models of Parkinson's Disease

The most frequently used and well-characterized animal models of Parkinson's disease rely on the administration of neurotoxins that selectively damage dopaminergic neurons in the substantia nigra pars compacta (SNpc), mimicking a key pathological feature of the human disease.[4] The three most common neurotoxins used for this purpose are 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone.[5][6] These models are instrumental in studying the pathophysiology of PD and for the preclinical evaluation of potential therapeutic interventions.[7][8]

Quantitative Data for Neurotoxin-Induced Models

The following tables summarize key quantitative parameters for inducing Parkinsonism in rodents using 6-OHDA, MPTP, and rotenone.

Table 1: 6-Hydroxydopamine (6-OHDA) Model Parameters

| Parameter | Details | Species | Reference |

| Dosage | 8-16 µg | Rat | [4] |

| Administration | Unilateral intracerebral injection (e.g., into the substantia nigra or striatum) | Rat, Mouse | [4][6] |

| Neurochemical Effect | >90% striatal dopamine depletion on the lesioned side. | Rat | [6] |

| Behavioral Deficits | Contralateral rotational behavior induced by apomorphine (B128758) or amphetamine. | Rat | [4][9] |

Table 2: 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Model Parameters

| Parameter | Details | Species | Reference |

| Dosage (Acute) | 4 injections of up to 20 mg/kg at 2-hour intervals | Mouse | [6] |

| Administration | Intraperitoneal (i.p.) injection | Mouse | [6][10] |

| Neurochemical Effect | ~90% striatal dopamine depletion; ~70% loss of dopaminergic neurons in the SNpc. | Mouse | [6] |

| Behavioral Deficits | Bradykinesia, postural instability, and rigidity. | Mouse | [11] |

Table 3: Rotenone Model Parameters

| Parameter | Details | Species | Reference |

| Dosage | 3 mg/kg daily for 6-10 days | Rat | [6] |

| Administration | Intraperitoneal (i.p.) injection | Rat | [6] |

| Neurochemical Effect | ~45% loss of dopaminergic neurons in the SNpc; significant striatal dopamine depletion. | Rat | [6] |

| Behavioral Deficits | Bradykinesia, postural instability, rigidity, and α-synuclein aggregation. | Rat | [6][12] |

Experimental Protocols

Induction of Parkinsonism

Protocol 1: Unilateral 6-OHDA Lesion in Rats

-

Animal Preparation: Anesthetize the rat (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.

-

Surgical Procedure: Expose the skull and drill a small hole at the desired coordinates for the substantia nigra or striatum.

-

Neurotoxin Injection: Slowly infuse 6-OHDA (typically 8 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) into the target brain region using a microsyringe.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care. Allow the animal to recover for at least one week before behavioral testing.

Protocol 2: Acute MPTP Administration in Mice

-

Animal Preparation: Weigh the mice to determine the correct dosage.

-

Neurotoxin Administration: Administer four intraperitoneal (i.p.) injections of MPTP-HCl (e.g., 20 mg/kg) dissolved in saline, with a two-hour interval between each injection.[6]

-

Post-injection Monitoring: Monitor the animals for any adverse reactions. The neurodegenerative effects typically stabilize within 7 days.[6]

Behavioral Assessment

A variety of behavioral tests are used to assess motor and non-motor impairments in rodent models of PD.[7][8]

Protocol 3: Apomorphine-Induced Rotation Test (for unilateral 6-OHDA models)

-

Habituation: Place the rat in a circular arena and allow it to habituate for a few minutes.

-

Drug Administration: Administer apomorphine (a dopamine agonist, e.g., 0.5 mg/kg, subcutaneously).

-

Data Collection: Record the number of full contralateral (away from the lesioned side) rotations for a set period (e.g., 30-60 minutes). A significant increase in contralateral rotations indicates a successful lesion.

Protocol 4: Open Field Test

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Procedure: Place the rodent in the center of the open field and allow it to explore freely for a set duration (e.g., 10-30 minutes).

-

Data Analysis: Use video tracking software to measure total distance traveled, average speed, and time spent in the center versus the periphery. Parkinsonian rodents typically show reduced locomotor activity.[7]

Protocol 5: Pole Test

-

Apparatus: A vertical pole (approx. 50 cm high, 1 cm diameter) with a rough surface for grip.

-

Procedure: Place the mouse head-upward on top of the pole.

-

Data Collection: Measure the time it takes for the mouse to turn around and descend the pole. Parkinsonian mice exhibit longer turning and descent times, indicative of bradykinesia.[7][8]

Signaling Pathways and Experimental Workflows

Dopaminergic Neurodegeneration Pathway

The neurotoxins used to model Parkinson's disease ultimately lead to the degeneration of dopaminergic neurons through mechanisms that include mitochondrial dysfunction and oxidative stress.[4][13]

Caption: Neurotoxin-induced dopaminergic degeneration pathway.

Experimental Workflow for Rodent Model Development

The following diagram illustrates a typical workflow for creating and evaluating a neurotoxin-induced rodent model of Parkinson's disease.

Caption: Experimental workflow for Parkinson's model development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Treatment of Parkinsonian syndrome with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease [mdpi.com]

- 5. [PDF] Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease | Semantic Scholar [semanticscholar.org]

- 6. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]

- 8. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomed.cas.cz [biomed.cas.cz]

- 10. Dexmedetomidine protects against degeneration of dopaminergic neurons and improves motor activity in Parkinson's disease mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using Rotenone to Model Parkinson's Disease in Mice: A Review of the Role of Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neurochemical changes in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dexetimide on Cholinergic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexetimide is a potent and long-acting anticholinergic agent, classified as a muscarinic antagonist. It is primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1] This technical guide provides an in-depth analysis of the effects of this compound on cholinergic pathways, focusing on its mechanism of action, receptor binding affinity, and its influence on acetylcholine (B1216132) neurotransmission. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction: The Role of this compound in Cholinergic Modulation

The central nervous system (CNS) relies on a delicate balance of neurotransmitters to regulate a myriad of physiological and cognitive functions. The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, is integral to processes such as motor control, learning, and memory. An imbalance in cholinergic signaling, particularly in relation to the dopaminergic system, is a hallmark of Parkinson's disease, leading to symptoms like tremors, rigidity, and bradykinesia.[2]

This compound functions as a muscarinic acetylcholine receptor (mAChR) antagonist.[3] By blocking these receptors, particularly in the striatum, this compound helps to re-establish the neurochemical equilibrium between dopamine (B1211576) and acetylcholine, thereby alleviating the motor symptoms associated with Parkinson's disease.[2] This guide delves into the specifics of this interaction, providing quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the effects of this compound on cholinergic pathways.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound exerts its therapeutic effects by competitively blocking muscarinic acetylcholine receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) distributed throughout the central and peripheral nervous systems. This compound's antagonism of these receptors, particularly the M1 subtype, is central to its clinical efficacy.

Cholinergic Signaling Pathway

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular events. In the context of the striatum, M1 receptor activation leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and neuronal excitation. This compound, by blocking this binding, prevents this signaling cascade.

Cholinergic signaling pathway and the inhibitory action of this compound.

Quantitative Data: Receptor Binding Affinity

Table 1: Ki Values for ¹²⁷I-Iodothis compound

| Muscarinic Receptor Subtype | Ki (pM) | Selectivity Ratio vs M1 |

| M1 | 337 | — |

| M2 | 1,358 | 4.0 |

| M3 | 5,694 | 16.9 |

| M4 | 645 | 1.9 |

| M5 | 1,332 | 4.0 |

Table 2: IC50 Values for ¹²⁷I-Iodothis compound

| Muscarinic Receptor Subtype | IC50 (nM) |

| M1 | 31 |

| M2 | 81 |

| M3 | 641 |

| M4 | 127 |

| M5 | 183 |

These data indicate that ¹²⁷I-iodothis compound exhibits the highest affinity for the M1 and M4 receptor subtypes, which is consistent with the therapeutic targeting of these receptors in the striatum for the treatment of Parkinson's disease.

Effects on Acetylcholine Release

As a muscarinic antagonist, this compound is expected to increase the extracellular levels of acetylcholine. This is due to the blockade of presynaptic M2 autoreceptors, which normally function to inhibit acetylcholine release through a negative feedback mechanism. While direct quantitative data for this compound's effect on acetylcholine release from in vivo microdialysis studies is not available, studies on other muscarinic antagonists have consistently demonstrated this effect. For instance, the M2-selective antagonist AF-DX 116 has been shown to significantly increase hippocampal acetylcholine levels in a dose-dependent manner.

Experimental Protocols

Radioligand Binding Assay (Competitive Binding)

This protocol is adapted from the methodology used to determine the binding affinity of ¹²⁷I-iodothis compound.

Objective: To determine the binding affinity (Ki and IC50) of a test compound (e.g., this compound) for muscarinic receptor subtypes.

Materials:

-

Cell membranes from Chinese hamster ovary (CHO) cells overexpressing human M1-M5 muscarinic receptor subtypes.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test compound: this compound.

-

Binding buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

-

Wash buffer: Ice-cold PBS.

-

96-well filter plates.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a high concentration of a non-labeled standard (e.g., atropine) for non-specific binding.

-

50 µL of varying concentrations of the test compound (this compound).

-

50 µL of [³H]-NMS at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis for Acetylcholine Measurement

This is a generalized protocol for measuring extracellular acetylcholine levels in the brain of a freely moving animal, which can be adapted to study the effects of this compound.

Objective: To measure the in vivo effect of this compound on extracellular acetylcholine levels in a specific brain region (e.g., striatum).

Materials:

-

Laboratory animal (e.g., rat).

-

Stereotaxic apparatus.

-

Microdialysis probe and guide cannula.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF) containing an acetylcholinesterase inhibitor (e.g., neostigmine).

-

This compound solution for administration.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula into the target brain region (e.g., striatum) and secure it with dental cement. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2 hours to establish a stable baseline of acetylcholine levels.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

-

Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

-

Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the post-drug acetylcholine levels as a percentage of the baseline levels and analyze the time course of the drug's effect.

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a clinically significant muscarinic antagonist that plays a crucial role in modulating cholinergic pathways to treat movement disorders. Its high affinity for muscarinic receptors, particularly the M1 and M4 subtypes, underlies its therapeutic efficacy. While direct quantitative data on its in vivo effects on acetylcholine release are still to be fully elucidated, the established pharmacology of muscarinic antagonists strongly suggests that this compound increases synaptic acetylcholine levels by blocking presynaptic autoreceptors. The detailed experimental protocols provided in this guide offer a framework for further investigation into the precise pharmacodynamics of this compound and its impact on cholinergic neurotransmission. A deeper understanding of these mechanisms will be invaluable for the development of more targeted and effective therapies for neurological disorders characterized by cholinergic dysfunction.

References

- 1. Measurement of Acetylcholine from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of extracellular acetylcholine on muscarinic receptor binding assessed by [125I]this compound and a simple probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Striatal Acetylcholine and Dopamine Interactions Produce Situation-appropriate Action Selection - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Dexetimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexetimide, a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, holds significant therapeutic promise, primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its mechanism of action centers on the blockade of muscarinic receptors, thereby restoring the balance of neurotransmitter activity in the brain. This technical guide provides a comprehensive overview of the current understanding of this compound, including its binding affinity, preclinical and clinical evidence, and detailed experimental protocols for its investigation.

Introduction

This compound is a chiral piperidine (B6355638) derivative that acts as a high-affinity antagonist at muscarinic acetylcholine receptors.[1] These receptors are implicated in a variety of physiological processes, and their dysregulation is a key factor in the pathophysiology of several neurological and psychiatric disorders. The therapeutic utility of this compound has been explored principally in conditions characterized by a relative excess of cholinergic activity, such as Parkinson's disease and the extrapyramidal side effects associated with antipsychotic medications. This document serves as a technical resource for researchers and drug development professionals, summarizing the key pharmacological data and providing methodologies for further investigation into the therapeutic potential of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), and the specific binding profile of this compound to these subtypes is crucial for its therapeutic efficacy and side-effect profile. By blocking these receptors, particularly in the striatum, this compound helps to counteract the excessive cholinergic activity that results from dopamine (B1211576) depletion in Parkinson's disease, thereby alleviating motor symptoms.

Signaling Pathway

The binding of acetylcholine to muscarinic receptors initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these pathways. The following diagram illustrates the generalized signaling pathway of a Gq-coupled muscarinic receptor (e.g., M1, M3, M5) and the point of inhibition by this compound.

Quantitative Data

Receptor Binding Affinity

| Receptor Subtype | Mean Ki (pM) for 127I-iodothis compound[2] |

| M1 | 337[2] |

| M2 | 1,358[2] |

| M3 | 5,694 |

| M4 | 645 |

| M5 | 1,332 |

Note: Lower Ki values indicate higher binding affinity.

These data suggest that this compound has a high affinity for the M1 and M4 receptor subtypes, which are highly expressed in the brain regions associated with motor control and cognition.

Pharmacokinetic Properties

Detailed pharmacokinetic data for this compound in humans is limited in publicly available literature. The following table summarizes key pharmacokinetic parameters for the related compound dexmedetomidine, which may provide some context, but it is important to note that these are different molecules and their pharmacokinetic profiles will differ.

| Parameter | Value (for Dexmedetomidine) |

| Bioavailability (Oral) | 16% |

| Bioavailability (Intramuscular) | 104% |

| Bioavailability (Intranasal) | 65% |

| Distribution Half-life (t1/2α) | ~6 minutes |

| Elimination Half-life (t1/2) | 2-2.5 hours |

| Volume of Distribution (Vd) | 223 L |

| Clearance (CL) | 39.7 L/h |

Preclinical and Clinical Evidence

Preclinical Studies

Preclinical investigations have been instrumental in elucidating the therapeutic potential of this compound. In animal models of Parkinson's disease, this compound has been shown to alleviate motor deficits. For instance, in studies involving haloperidol-induced catalepsy, a model for the parkinsonian side effects of antipsychotics, muscarinic antagonists have demonstrated efficacy. While specific quantitative results for this compound in these models are not detailed in the readily available literature, the known mechanism of action suggests its potential for efficacy.

Clinical Trials

Early clinical trials with this compound focused on its utility in treating drug-induced extrapyramidal symptoms. A notable study demonstrated that this compound treatment resulted in significant improvements in gross motor tremor, facial inexpressiveness, and parkinsonian gait within two weeks of treatment, and in dyskinesia after six months.

More recent clinical research on muscarinic receptor modulators continues to highlight the therapeutic potential of this drug class in neurological and psychiatric disorders. While large-scale, modern clinical trials specifically on this compound are scarce, the foundational evidence supports its role as a valuable therapeutic agent.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the investigation of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for muscarinic acetylcholine receptors.

Materials:

-

Membrane preparations from cells expressing individual human muscarinic receptor subtypes (M1-M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (excess of a non-labeled antagonist like atropine).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Haloperidol-Induced Catalepsy

This protocol describes a method to evaluate the efficacy of this compound in an animal model of drug-induced parkinsonism.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Haloperidol (B65202) solution.

-

This compound solution.

-

Vehicle control solution.

-

Catalepsy scoring apparatus (e.g., a horizontal bar).

Procedure:

-

Acclimation: Acclimate the animals to the testing environment.

-

Drug Administration: Administer this compound or vehicle control to the animals at a predetermined time before haloperidol administration.

-

Administer haloperidol to induce catalepsy.

-

Catalepsy Assessment: At various time points after haloperidol injection, assess the degree of catalepsy. A common method is the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it remains in this unnatural posture is measured.

-

Scoring: Assign a catalepsy score based on the duration the animal maintains the cataleptic posture.

-

Data Analysis: Compare the catalepsy scores between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This compound remains a compound of significant interest due to its potent and selective antagonism of muscarinic acetylcholine receptors. The available preclinical and clinical data underscore its therapeutic potential in movement disorders characterized by cholinergic overactivity. This technical guide provides a foundation for further research and development of this compound and related compounds. Future investigations should focus on obtaining more detailed pharmacokinetic data in humans and conducting well-controlled clinical trials to fully establish its efficacy and safety in various neurological conditions.

References

Dexetimide as a Probe for Muscarinic Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its high affinity and specificity have established it as a valuable pharmacological tool for the characterization of muscarinic receptor function. This guide provides a comprehensive overview of this compound's use as a probe, including its binding affinity for the five human muscarinic receptor subtypes (M1-M5), its effects on downstream signaling pathways, and detailed experimental protocols for its application in receptor research.

This compound's primary mechanism of action is the competitive blockade of acetylcholine binding to muscarinic receptors.[2] This action helps to restore the balance between the neurotransmitters acetylcholine and dopamine (B1211576) in the brain, which is particularly relevant in the context of neurological conditions like Parkinson's disease.[2] Beyond its therapeutic applications, radiolabeled forms of this compound, such as [¹⁸F]-Fluorobenzyl-Dexetimide (FDEX), are utilized as positron emission tomography (PET) tracers for the in vivo imaging of muscarinic receptors in the brain.[3]

This technical guide is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a tool to investigate muscarinic receptor pharmacology and physiology.

Data Presentation: Quantitative Analysis of this compound's Interaction with Muscarinic Receptor Subtypes

The following tables summarize the binding affinity (Ki) and functional antagonism (IC50) of this compound and its iodinated analog, ¹²⁷I-iodothis compound, for the five human muscarinic receptor subtypes. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinity (Ki) of ¹²⁷I-Iodothis compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Mean Ki (nM) |

| M1 | 0.337 |

| M2 | 1.15 |

| M3 | 5.68 |

| M4 | 0.67 |

| M5 | 1.51 |

Data extracted from competitive binding experiments using Chinese hamster ovary cell membranes overexpressing human muscarinic receptor subtypes.[4]

Table 2: Functional Antagonism (IC50) of ¹²⁷I-Iodothis compound at Human Muscarinic Receptors

| Receptor Subtype | Mean IC50 (nM) |

| M1 | 31 |

| M2 | 81 |

| M3 | 642 |

| M4 | 143 |

| M5 | 108 |

Data from GTPγ³⁵S binding assays assessing the functional antagonism of acetylcholine-activated human M1-M5 receptors.

Table 3: Comparative Binding Affinities (pKi) of Muscarinic Antagonists

| Antagonist | M1 | M2 | M3 | M4 |

| Pirenzepine (B46924) | 8.0 | 6.6 | 6.8 | 7.3 |

| Methoctramine | 6.9 | 8.1 | 6.8 | 7.4 |

| 4-DAMP | 8.9 | 8.0 | 9.0 | 8.8 |

| Atropine (B194438) | 9.0 | 8.9 | 9.2 | 9.0 |

This table provides a comparative context for this compound's binding profile, showcasing the affinities of other commonly used muscarinic antagonists. pKi is the negative logarithm of the Ki value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by muscarinic receptor activation and a general workflow for characterizing a muscarinic antagonist like this compound.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects through various downstream signaling cascades. The five subtypes couple to different G proteins, leading to distinct cellular responses.

References

- 1. neuron.mefst.hr [neuron.mefst.hr]

- 2. Differential affinities of AF-DX 116, atropine and pirenzepine for muscarinic receptors of guinea pig gastric fundus, atria and urinary bladder: might atropine distinguish among muscarinic receptor subtypes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Dexetimide's Role in Neurotransmitter Imbalance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexetimide is a potent and selective muscarinic acetylcholine (B1216132) receptor antagonist used primarily in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic efficacy is rooted in its ability to correct the functional imbalance between the dopaminergic and cholinergic neurotransmitter systems in the brain, a hallmark of these neurological conditions.[1][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Dopamine-Acetylcholine Imbalance

Normal motor control is maintained by a delicate balance between the inhibitory effects of dopamine (B1211576) and the excitatory effects of acetylcholine (ACh) within the basal ganglia, particularly the striatum.[4] In conditions such as Parkinson's disease, the degeneration of dopaminergic neurons leads to a significant reduction in dopamine levels. This depletion creates a state of relative cholinergic overactivity, disrupting the finely tuned signaling required for smooth, controlled movement. This imbalance manifests as the characteristic motor symptoms of parkinsonism: tremors, rigidity, and bradykinesia. Similarly, antipsychotic drugs that block dopamine D2 receptors can induce extrapyramidal symptoms by creating a functional dopamine deficit, which again leads to a relative excess of cholinergic influence.

This compound, a piperidine (B6355638) anticholinergic agent, directly addresses this cholinergic hyperactivity. By acting as a muscarinic antagonist, it blocks the action of acetylcholine, thereby helping to restore a more normal balance with the compromised dopaminergic system.

Mechanism of Action

This compound exerts its therapeutic effects by competitively antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system. Its chemical structure allows it to effectively cross the blood-brain barrier and act on receptors within the striatum, a key region for motor control.

The primary mechanism involves the following steps:

-

Dopamine Depletion: In parkinsonian states, decreased dopamine release from nigrostriatal neurons leads to reduced activation of inhibitory D2 receptors on striatal cholinergic interneurons.

-

Cholinergic Disinhibition: The lack of dopaminergic inhibition results in the disinhibition and subsequent overactivity of these cholinergic interneurons, leading to excessive ACh release in the striatum.

-

Muscarinic Receptor Blockade: this compound selectively binds to and blocks postsynaptic muscarinic receptors (primarily the M1 subtype) on medium spiny neurons.

-

Restoration of Balance: By preventing ACh from binding to its receptors, this compound reduces the excessive excitatory cholinergic signaling, which helps to functionally compensate for the dopaminergic deficit and alleviate motor symptoms.

Quantitative Receptor Binding Profile

The affinity and selectivity of a drug for its target receptors are critical determinants of its pharmacological profile. While data for this compound itself is sparse in publicly accessible literature, studies on its iodinated analog, ¹²⁷I-iodothis compound, provide valuable insight into its binding characteristics for human muscarinic receptor subtypes. These studies confirm a high affinity for all subtypes, with a preference for the M1 receptor.

Table 1: Binding Affinity (Ki) and Functional Antagonism (IC₅₀) of ¹²⁷I-Iodothis compound

| Receptor Subtype | Mean Kᵢ (pM) | Mean IC₅₀ (nM) |

|---|---|---|

| M1 | 337 | 31 |

| M2 | 636 | 81 |

| M3 | 5690 | 642 |

| M4 | 637 | 250 |

| M5 | 2110 | 483 |

Data derived from radioligand binding and GTPγ³⁵S functional assays on human muscarinic receptors.

Key Experimental Protocols

Characterizing the role of this compound in neurotransmitter imbalance involves a combination of in vitro and in vivo experimental techniques.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for muscarinic receptors by measuring its ability to compete with a known radiolabeled ligand.

Objective: To calculate the Kᵢ of this compound for a specific muscarinic receptor subtype.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).

-

Radioligand: A high-affinity muscarinic antagonist radiolabeled with ³H or ¹²⁵I (e.g., [³H]N-methylscopolamine).

-

Test Compound: this compound hydrochloride.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Instrumentation: 96-well filter plates, cell harvester, liquid scintillation counter or gamma counter.

Methodology:

-

Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 20-50 µg protein/well), a fixed concentration of the radioligand (typically at its Kₔ value), and a range of concentrations of unlabeled this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Preclinical Evaluation of Dexetimide for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dexetimide, a potent and centrally acting muscarinic acetylcholine (B1216132) receptor antagonist, holds potential for the therapeutic intervention in a range of neurological disorders characterized by cholinergic overactivity. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing its mechanism of action, relevant signaling pathways, and the requisite experimental protocols for its assessment. Due to the limited availability of specific, publicly accessible preclinical data for this compound, this guide presents illustrative data in a structured format to serve as a template for the presentation and interpretation of such findings. Detailed methodologies for key behavioral and toxicological assays are provided to guide future preclinical investigations.

Introduction to this compound

This compound is a selective muscarinic acetylcholine receptor antagonist. Its primary mechanism of action involves the blockade of these receptors in the central nervous system (CNS), particularly in regions such as the striatum.[1] This antagonism helps to restore the balance between the cholinergic and dopaminergic systems, a key pathological feature in certain movement disorders like Parkinson's disease.[1] The therapeutic rationale for this compound extends to other neurological conditions where a reduction in cholinergic transmission may be beneficial.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine to its muscarinic receptors. There are five subtypes of muscarinic receptors (M1-M5), each coupled to different G proteins and downstream signaling cascades.

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound blocks this cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity. They can also directly modulate ion channels, such as inwardly rectifying potassium channels. This compound's antagonism prevents these effects.

Signaling Pathway Diagrams

Figure 1: this compound's antagonism of Gq-coupled muscarinic receptor signaling.

Figure 2: this compound's antagonism of Gi-coupled muscarinic receptor signaling.

Preclinical Efficacy Data (Illustrative)

The following tables are illustrative examples of how quantitative data from preclinical efficacy studies of this compound could be presented.

Table 1: Effect of this compound on Haloperidol-Induced Catalepsy in Rats

| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Descend (seconds, Mean ± SEM) |

| Vehicle | - | 10 | 15.2 ± 2.1 |

| Haloperidol (B65202) (1 mg/kg) + Vehicle | - | 10 | 168.5 ± 12.3 |

| Haloperidol (1 mg/kg) + this compound | 0.5 | 10 | 110.2 ± 9.8* |

| Haloperidol (1 mg/kg) + this compound | 1.0 | 10 | 65.7 ± 7.4** |

| Haloperidol (1 mg/kg) + this compound | 2.0 | 10 | 25.1 ± 3.5*** |

*p<0.05, **p<0.01, ***p<0.001 compared to Haloperidol + Vehicle group.

Table 2: Effect of this compound on Motor Coordination in the Rotarod Test in a Mouse Model of Parkinson's Disease (6-OHDA Lesioned)

| Treatment Group | Dose (mg/kg, p.o.) | N | Latency to Fall (seconds, Mean ± SEM) |

| Sham + Vehicle | - | 12 | 185.4 ± 10.2 |

| 6-OHDA + Vehicle | - | 12 | 72.1 ± 8.5 |

| 6-OHDA + this compound | 1 | 12 | 98.6 ± 9.1* |

| 6-OHDA + this compound | 3 | 12 | 125.3 ± 11.4** |

| 6-OHDA + L-DOPA | 20 | 12 | 145.8 ± 12.0*** |

*p<0.05, **p<0.01, ***p<0.001 compared to 6-OHDA + Vehicle group.

Preclinical Safety and Toxicology Data (Illustrative)

The following table is an illustrative example of how quantitative data from a preclinical safety study of this compound could be presented.

Table 3: Summary of Single-Dose Acute Toxicity of this compound in Rats

| Route of Administration | Sex | N | LD50 (mg/kg) (95% Confidence Interval) | Observed Clinical Signs |

| Oral (p.o.) | Male | 10 | 150 (135-165) | Sedation, ataxia, mydriasis, decreased respiratory rate |

| Female | 10 | 135 (120-150) | Sedation, ataxia, mydriasis, decreased respiratory rate | |

| Intraperitoneal (i.p.) | Male | 10 | 75 (68-82) | Sedation, ataxia, mydriasis, decreased respiratory rate, tremors |

| Female | 10 | 68 (61-75) | Sedation, ataxia, mydriasis, decreased respiratory rate, tremors |

Experimental Protocols

Detailed protocols for key behavioral and toxicological assays relevant to the preclinical evaluation of this compound are provided below.

Haloperidol-Induced Catalepsy in Rats

Objective: To assess the potential of this compound to reverse catalepsy, a common model for the extrapyramidal side effects of antipsychotic drugs and a proxy for parkinsonian rigidity.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Haloperidol solution

-

This compound solution

-

Vehicle solution (e.g., saline with 0.5% Tween 80)

-

Catalepsy bar (horizontal metal bar, 1 cm in diameter, elevated 9 cm from the base)

-

Stopwatch

Procedure:

-

Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.

-

Drug Administration:

-

Administer this compound or vehicle intraperitoneally (i.p.).

-

30 minutes after this compound/vehicle administration, administer haloperidol (1 mg/kg, i.p.) to induce catalepsy.

-

-

Catalepsy Assessment:

-

At 30, 60, 90, and 120 minutes post-haloperidol injection, place the rat's forepaws on the elevated bar.

-

Start the stopwatch immediately.

-

Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

-

A cut-off time of 180 seconds is typically used. If the rat remains on the bar for the entire duration, the latency is recorded as 180 seconds.

-

-

Data Analysis: Compare the mean latency to descend between different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Rotarod Test for Motor Coordination in Mice

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Rotarod apparatus (e.g., Ugo Basile)

-

This compound solution

-

Vehicle solution

Procedure:

-

Training:

-

Acclimate mice to the testing room for at least 30 minutes.

-

On two consecutive days before the test day, train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 5 minutes per trial, with 2-3 trials per day.

-

-

Test Day:

-

Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

At the time of peak drug effect (determined from pharmacokinetic studies), place the mice on the rotarod.

-

The rod is set to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

-

Record the latency to fall from the rotating rod for each mouse.

-

Perform 3 trials with a 15-20 minute inter-trial interval.

-

-

Data Analysis: Calculate the average latency to fall across the three trials for each mouse. Compare the mean latencies between treatment groups using appropriate statistical analysis.

Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess the effects of this compound on spontaneous locomotor activity and exploratory behavior, which can be indicative of sedative or anxiolytic/anxiogenic effects.

Materials:

-

Male mice or rats

-

Open field arena (e.g., a 40 x 40 x 30 cm box) with automated tracking software or video recording capabilities.

-

This compound solution

-

Vehicle solution

Procedure:

-

Acclimation: Habituate the animals to the testing room for at least 60 minutes prior to the test. The testing room should be dimly lit and quiet.

-

Drug Administration: Administer this compound or vehicle at the appropriate dose and route.

-

Testing:

-

At the time of expected peak drug effect, gently place the animal in the center of the open field arena.

-

Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).

-

The automated tracking system or video recording will capture the animal's movements.

-

-

Data Analysis: Analyze the following parameters:

-

Total distance traveled: A measure of overall locomotor activity.

-

Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: A measure of exploratory behavior.

-

Velocity: Average speed of movement.

-

Compare these parameters between treatment groups using statistical analysis.

-

Experimental Workflow Diagram

Figure 3: A representative workflow for the preclinical evaluation of this compound.

Conclusion

The preclinical evaluation of this compound for neurological disorders requires a systematic approach encompassing in vitro characterization, in vivo efficacy in relevant animal models, and comprehensive safety and toxicology assessments. While specific public data for this compound is limited, this guide provides a framework for the design, execution, and reporting of such studies. The detailed experimental protocols and illustrative data tables serve as a resource for researchers in the field of neuropharmacology and drug development. Further preclinical investigation is warranted to fully elucidate the therapeutic potential of this compound and to support its potential transition to clinical development for the treatment of neurological disorders.

References

Methodological & Application

Application Notes and Protocols: Dexetimide Muscarinic Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexetimide is a potent and stereospecific muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] It serves as a valuable pharmacological tool for the characterization of mAChRs and has been developed in radiolabeled forms, such as [3H]this compound and [125I]iodothis compound, for use in radioligand binding assays.[1][2] These assays are fundamental in neuroscience and drug discovery for quantifying the affinity of novel compounds for muscarinic receptors and for studying receptor density and distribution. This document provides a detailed protocol for performing a competitive radioligand binding assay using a radiolabeled form of this compound to determine the binding affinity of unlabled test compounds for the five muscarinic receptor subtypes (M1-M5).

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5) based on their pharmacological properties and the signaling pathways they activate. These subtypes are broadly divided into two groups based on their G-protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[3]

The activation of Gq/11-coupled receptors (M1, M3, M5) stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/o-coupled receptors (M2, M4), upon activation, inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors.

Quantitative Data Summary

The binding affinities of this compound and its iodinated analog for the five human muscarinic receptor subtypes are summarized below. These values are essential for designing and interpreting competitive binding assays.

| Ligand | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |

| 127I-Iodothis compound | M1 | 0.337 | 31 | |

| 127I-Iodothis compound | M2 | 1.15 | 81 | |

| 127I-Iodothis compound | M3 | 5.69 | 642 | |

| 127I-Iodothis compound | M4 | 0.64 | 134 | |

| 127I-Iodothis compound | M5 | 2.13 | 414 |

Note: Ki (inhibition constant) and IC50 (half maximal inhibitory concentration) values can vary depending on the experimental conditions, including the radioligand and its concentration used in the assay.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol details the steps for a competitive binding assay to determine the affinity of a test compound for muscarinic receptors using a radiolabeled this compound analog (e.g., [3H]N-methylscopolamine as the radioligand and unlabeled this compound as a competitor, or directly using a radiolabeled this compound). The principles can be adapted for [125I]iodothis compound.

Materials and Reagents

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing one of the human muscarinic receptor subtypes (M1-M5).

-

Radioligand: [3H]N-methylscopolamine ([3H]NMS) or another suitable muscarinic radioligand.

-

Competitor (Test Compound): Unlabeled this compound (for validation) or the compound of interest.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist, such as atropine (B194438) (1-10 µM).

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

-

96-well or 384-well Filter Plates: Glass fiber filter plates (e.g., MultiScreenHTS) are commonly used.

-

Scintillation Cocktail: For detecting radioactivity.

-

Microplate Scintillation Counter.

-

Incubator.

-

Vacuum Manifold.

Experimental Workflow

Figure 2: General workflow for a muscarinic receptor competitive binding assay.

Detailed Methodology

-

Preparation:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.

-

Dilute the radioligand in assay buffer to a final concentration close to its KD value for the target receptor.

-

Dilute the cell membranes in ice-cold assay buffer to a concentration that will result in specific binding of approximately 5-10% of the total added radioligand.

-

-

Assay Setup (in a 96-well filter plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.

-

Non-specific Binding (NSB): Add 50 µL of the high-concentration atropine solution, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to designated wells.

-

Competitive Binding: Add 50 µL of each concentration of the test compound, 50 µL of radioligand solution, and 100 µL of the cell membrane suspension to the remaining wells.

-

All additions should be performed in triplicate.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

-

Wash the filters rapidly with several volumes of ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM, from the atropine wells) from the total binding (CPM from the buffer wells).

-

For the competitive binding wells, plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value of the test compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Conclusion

The this compound muscarinic receptor binding assay is a robust and widely used method in pharmacology and drug discovery. By following this detailed protocol, researchers can accurately determine the binding affinities of novel compounds for the different muscarinic receptor subtypes. This information is critical for understanding the selectivity and potential therapeutic applications of new chemical entities targeting the cholinergic system.

References

Application Notes and Protocols for Dexetimide in Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexetimide is a potent and long-acting synthetic anticholinergic agent, primarily recognized for its activity as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] It is the dextrorotatory enantiomer of benzetimide.[3] In neuroscience and pharmacology, this compound serves as a valuable tool for investigating the physiological roles of muscarinic signaling pathways. While not a direct ion channel blocker, this compound's antagonism of G-protein coupled muscarinic receptors allows for the study of their downstream modulation of various ion channels.[2]

Patch clamp electrophysiology is a powerful technique for investigating the activity of ion channels in real-time.[4] By utilizing patch clamp, researchers can elucidate how muscarinic receptor activation, and its blockade by this compound, influences cellular excitability and ion channel function. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology to study the modulation of ion channels secondary to muscarinic receptor antagonism.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[2] There are five subtypes of muscarinic receptors (M1-M5), which are coupled to different G-proteins and thus initiate distinct intracellular signaling cascades.[5][6][7]

-